molecular formula C26H33NO5 B12784984 Codeinone, 14-hydroxy-, octanoate CAS No. 1107-74-0

Codeinone, 14-hydroxy-, octanoate

Cat. No.: B12784984
CAS No.: 1107-74-0
M. Wt: 439.5 g/mol
InChI Key: YUMFFRMMGYDHCY-IFKAHUTRSA-N
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Description

Codeinone, 14-hydroxy-, octanoate: is a derivative of codeine, an opioid alkaloid found in the opium poppy. This compound is of significant interest in medicinal chemistry due to its potential applications in pain management and other therapeutic areas. The addition of the octanoate ester group enhances its pharmacokinetic properties, potentially improving its efficacy and duration of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Codeinone, 14-hydroxy-, octanoate typically involves the following steps:

    Oxidation of Codeine: Codeine is first oxidized to form Codeinone.

    Hydroxylation: The Codeinone is then hydroxylated to produce 14-hydroxycodeinone.

    Esterification: Finally, the 14-hydroxycodeinone is esterified with octanoic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Scientific Research Applications

Chemistry: Codeinone, 14-hydroxy-, octanoate is used as a precursor in the synthesis of various opioid derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of opioid derivatives. It serves as a model compound to investigate the effects of structural modifications on biological activity .

Medicine: In medicine, this compound is investigated for its potential as an analgesic and antitussive agent. Its enhanced pharmacokinetic properties may offer advantages over traditional opioids in terms of efficacy and duration of action .

Industry: In the pharmaceutical industry, this compound is used in the development of new opioid medications. Its unique properties make it a valuable intermediate in the synthesis of various therapeutic agents .

Mechanism of Action

The mechanism of action of Codeinone, 14-hydroxy-, octanoate involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptors, leading to analgesic and antitussive effects. The compound binds to these receptors, inhibiting the transmission of pain signals and suppressing cough reflexes .

Properties

CAS No.

1107-74-0

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] octanoate

InChI

InChI=1S/C26H33NO5/c1-4-5-6-7-8-9-21(29)32-26-13-12-18(28)24-25(26)14-15-27(2)20(26)16-17-10-11-19(30-3)23(31-24)22(17)25/h10-13,20,24H,4-9,14-16H2,1-3H3/t20-,24+,25+,26-/m1/s1

InChI Key

YUMFFRMMGYDHCY-IFKAHUTRSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C

Canonical SMILES

CCCCCCCC(=O)OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C

Origin of Product

United States

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